molecular formula C8H13NO3 B3022893 Methyl 1-methyl-4-oxopiperidine-2-carboxylate CAS No. 86251-51-6

Methyl 1-methyl-4-oxopiperidine-2-carboxylate

Cat. No.: B3022893
CAS No.: 86251-51-6
M. Wt: 171.19 g/mol
InChI Key: SGYBQJCTUIQSPS-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-oxopiperidine-2-carboxylate is a piperidine derivative featuring a methyl ester group at position 2, a methyl substituent at position 1, and a ketone (oxo) group at position 4. This compound is widely utilized as a synthetic intermediate in organic and medicinal chemistry due to its functionalized piperidine scaffold, which is prevalent in bioactive molecules . Its commercial availability (e.g., priced at €797.00/50 mg and €2,374.00/500 mg) underscores its importance in research settings .

Properties

IUPAC Name

methyl 1-methyl-4-oxopiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-9-4-3-6(10)5-7(9)8(11)12-2/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYBQJCTUIQSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)CC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-methyl-4-oxopiperidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield 1-benzyl-3-methoxycarbonyl-4-piperidone, which is subsequently converted to the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-oxopiperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Methyl 1-methyl-4-oxopiperidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active products. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparison

Methyl 2-oxopiperidine-4-carboxylate (CAS 25504-47-6)
  • Structure : Lacks the 1-methyl substituent but retains the 4-oxo and 2-carboxylate groups.
  • Molecular Formula: C₇H₁₁NO₃ (MW: 157.168 g/mol) .
Allyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 849928-31-0)
  • Structure : Contains an allyl ester at position 1 instead of a methyl group, with a 2-methyl substituent and 4-oxo group.
  • Molecular Formula: C₁₀H₁₅NO₃ (MW: 197.23 g/mol) .
Methyl 1-benzylpiperidine-4-carboxylate (CAS 10315-06-7)
  • Structure : Features a benzyl group at position 1 and a methyl ester at position 4; lacks the 4-oxo group.
  • Molecular Formula: C₁₄H₁₇NO₂ (MW: 231.29 g/mol estimated) .

Functional and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Reactivity Insights
Methyl 1-methyl-4-oxopiperidine-2-carboxylate ~171.17 (estimated) 1-Me, 4-Oxo, 2-COOCH₃ Steric hindrance at N1 may limit nucleophilic reactions .
Methyl 2-oxopiperidine-4-carboxylate 157.168 4-Oxo, 2-COOCH₃ Free N1 enables alkylation or acylation reactions .
Allyl 2-methyl-4-oxopiperidine-1-carboxylate 197.23 1-COOCH₂CH=CH₂, 2-Me, 4-Oxo Allyl ester allows click chemistry or polymerization .
Methyl 1-benzylpiperidine-4-carboxylate ~231.29 1-Bn, 4-COOCH₃ Benzyl group enhances aromatic interactions in target binding .
  • Solubility : The 4-oxo group in this compound increases polarity compared to the benzyl derivative, likely improving aqueous solubility.
  • Stability: The ketone at position 4 may render the compound susceptible to nucleophilic attack, unlike the non-oxo derivatives .

Biological Activity

Methyl 1-methyl-4-oxopiperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications based on recent research findings.

Structural Characteristics

This compound possesses a piperidine ring with a ketone and a carboxylate group, which contribute to its reactivity and interaction with biological targets. The empirical formula is C8H13NO3C_8H_{13}NO_3, with a molecular weight of approximately 173.19 g/mol. The compound's structure allows for various substitutions, which can influence its pharmacological properties.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. It has been utilized as an intermediate in the synthesis of biologically active molecules, including those with analgesic and anti-inflammatory properties. Notably, it serves as a precursor in the production of nakadomarin A, a compound with notable pharmacological activities .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Analgesic Properties : Studies have suggested that compounds derived from this piperidine framework may possess pain-relieving effects.
  • Anti-inflammatory Effects : Its structural characteristics suggest potential interactions with inflammatory pathways, although specific studies on its direct effects remain limited.

Table 1: Comparison of Biological Activities

Activity Description Reference
AnalgesicPotential pain relief properties
Anti-inflammatoryPossible inhibition of inflammatory pathways
Synthesis PrecursorUsed in the synthesis of nakadomarin A

Future Directions

The exploration of this compound's biological activity is still in its early stages. Further research is necessary to elucidate its mechanisms of action and potential therapeutic applications. Investigating its analogs could also yield compounds with enhanced efficacy or reduced side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-methyl-4-oxopiperidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-methyl-4-oxopiperidine-2-carboxylate

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